molecular formula C10H13NO B1339313 4-Ethoxyindoline CAS No. 220657-56-7

4-Ethoxyindoline

Cat. No.: B1339313
CAS No.: 220657-56-7
M. Wt: 163.22 g/mol
InChI Key: NXVDHVHEJQOARI-UHFFFAOYSA-N
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Description

4-Ethoxyindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

4-Ethoxyindoline, like other indole derivatives, interacts with a variety of enzymes, proteins, and other biomolecules. These interactions are often characterized by the compound’s ability to bind with high affinity to multiple receptors . This property of this compound allows it to participate in various biochemical reactions, potentially influencing the function and behavior of these biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that this compound may also have similar effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various factors. It could interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound could influence its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise subcellular localization of this compound is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyindoline typically involves the introduction of an ethoxy group to the indoline ring. One common method is the reaction of indoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups to the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoline compounds.

Scientific Research Applications

4-Ethoxyindoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indoline: The parent compound of 4-Ethoxyindoline, lacking the ethoxy group.

    4-Methoxyindoline: Similar to this compound but with a methoxy group instead of an ethoxy group.

    4-Hydroxyindoline: Contains a hydroxyl group at the fourth position.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-ethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDHVHEJQOARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572090
Record name 4-Ethoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220657-56-7
Record name 4-Ethoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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